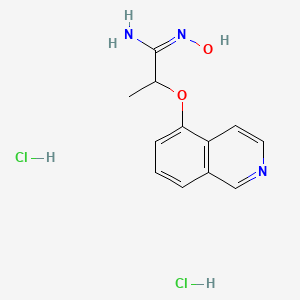
N-Hydroxy-2-(5-isoquinolinyloxy)propanimidamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Isoquinolinyl-5)oxy-2 propionamidoxime chlorhydrate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an isoquinoline ring, which is fused to a propionamidoxime group, and is typically found in its chlorhydrate form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Isoquinolinyl-5)oxy-2 propionamidoxime chlorhydrate involves several steps. One common method includes the reaction of isoquinoline with a suitable halogenated propionamide derivative under basic conditions to form the desired product. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods: In an industrial setting, the production of (Isoquinolinyl-5)oxy-2 propionamidoxime chlorhydrate may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or platinum may also be employed to enhance the reaction rate and yield. The final product is typically purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Types of Reactions:
Oxidation: (Isoquinolinyl-5)oxy-2 propionamidoxime chlorhydrate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorhydrate group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized isoquinoline derivatives.
Reduction: Amine derivatives.
Substitution: Substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
(Isoquinolinyl-5)oxy-2 propionamidoxime chlorhydrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (Isoquinolinyl-5)oxy-2 propionamidoxime chlorhydrate involves its interaction with specific molecular targets in the body. The compound is known to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Isoquinoline: A parent compound with a similar structure but lacking the propionamidoxime group.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Pyridine: A simpler aromatic compound with a nitrogen atom in the ring.
Uniqueness: (Isoquinolinyl-5)oxy-2 propionamidoxime chlorhydrate is unique due to the presence of the propionamidoxime group, which imparts distinct chemical and biological properties. This group allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
86346-56-7 |
|---|---|
Fórmula molecular |
C12H15Cl2N3O2 |
Peso molecular |
304.17 g/mol |
Nombre IUPAC |
N'-hydroxy-2-isoquinolin-5-yloxypropanimidamide;dihydrochloride |
InChI |
InChI=1S/C12H13N3O2.2ClH/c1-8(12(13)15-16)17-11-4-2-3-9-7-14-6-5-10(9)11;;/h2-8,16H,1H3,(H2,13,15);2*1H |
Clave InChI |
AWLISNFTAYDPMY-UHFFFAOYSA-N |
SMILES isomérico |
CC(/C(=N\O)/N)OC1=CC=CC2=C1C=CN=C2.Cl.Cl |
SMILES canónico |
CC(C(=NO)N)OC1=CC=CC2=C1C=CN=C2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



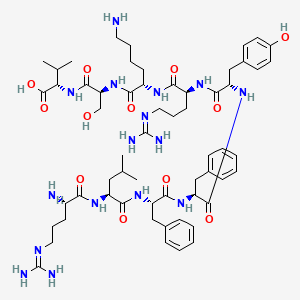
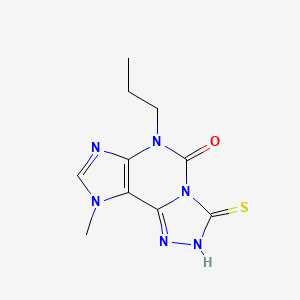
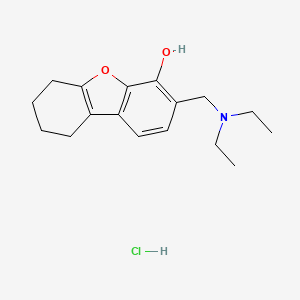
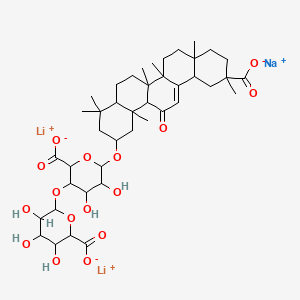
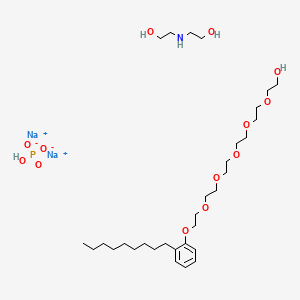
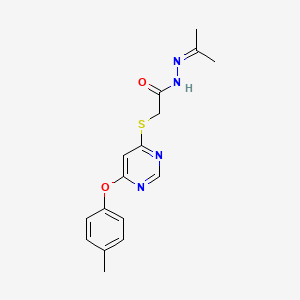


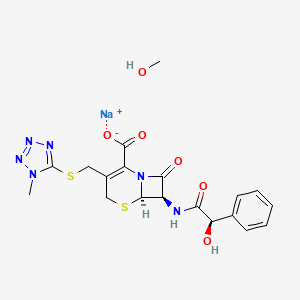
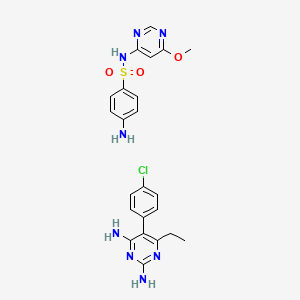
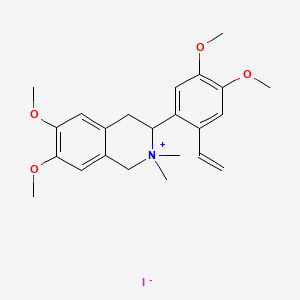
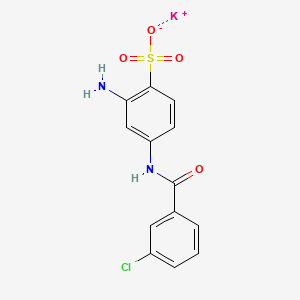
![4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione](/img/structure/B12771697.png)
